Introduction: The Principal Metabolite of Sildenafil
Introduction: The Principal Metabolite of Sildenafil
An In-depth Technical Guide to the Synthesis of Pyrazole N-Demethyl Sildenafil
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Upon administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[2][3] This metabolic process results in the formation of its major active metabolite, Pyrazole N-Demethyl Sildenafil (also known as N-desmethyl sildenafil or UK-103,320).[4][5] This metabolite retains approximately 50% of the parent drug's pharmacological activity against PDE5 and contributes to the overall therapeutic effect.[2][3]
The chemical synthesis of N-Demethyl Sildenafil is of significant interest to the pharmaceutical industry. It serves as a critical reference standard for impurity profiling in the manufacturing of Sildenafil Citrate, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Furthermore, its availability is essential for pharmacokinetic and metabolic studies to better understand the drug's behavior in vivo. This guide provides a detailed overview of the established synthetic pathway for Pyrazole N-Demethyl Sildenafil, focusing on the chemical logic, experimental protocols, and key intermediates.
Core Synthesis Pathway: A Divergence from Sildenafil Production
The synthesis of N-Demethyl Sildenafil strategically mirrors the established manufacturing route of sildenafil itself. The key point of divergence occurs in the final step, where the choice of amine dictates the identity of the final product. The pathway relies on the construction of a central pyrazolopyrimidinone core, which is subsequently functionalized.
The overall transformation can be broken down into three critical stages:
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Formation of the Pyrazolopyrimidinone Core: Building the foundational heterocyclic structure.
-
Chlorosulfonation: Activating the phenyl ring for subsequent coupling.
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Sulfonamide Formation: The definitive step, coupling the activated core with piperazine.
Stage 1 & 2: Assembly of the Key Sulfonyl Chloride Intermediate
The initial stages of the synthesis are identical to those developed for sildenafil.[7][8] The process begins with the construction of the pyrazole ring, followed by a series of reactions including N-methylation, nitration, reduction of the nitro group, acylation, and finally, cyclization to form the pyrazolopyrimidinone ring system. This yields the core intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one.[8]
This core structure is then activated via an electrophilic aromatic substitution. A robust method involves chlorosulfonation, using a combination of chlorosulfonic acid and thionyl chloride.[8] This reaction selectively installs a highly reactive chlorosulfonyl group (-SO₂Cl) onto the 5-position of the ethoxyphenyl ring, creating the pivotal intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .[7][8] This sulfonyl chloride is a critical juncture in the synthesis, poised for reaction with a suitable nucleophile.
Stage 3: The Definitive Step - Synthesis of N-Demethyl Sildenafil
This final stage distinguishes the synthesis of the metabolite from that of the parent drug. Instead of using N-methylpiperazine as in the sildenafil synthesis, piperazine is employed as the nucleophile.[6][7] The nucleophilic secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride intermediate. This reaction proceeds as a nucleophilic acyl substitution on sulfur, displacing the chloride leaving group and forming the stable sulfonamide bond.
This reaction is typically carried out in a suitable organic solvent like dichloromethane at room temperature.[8] The reaction results in the formation of 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one , the target molecule N-Demethyl Sildenafil.[6][7]
The logical flow of the synthesis pathway is illustrated in the diagram below.
Caption: A diagram illustrating the final two stages of N-Demethyl Sildenafil synthesis.
Experimental Protocol: Sulfonamide Formation
The following is a representative experimental protocol for the final coupling step, adapted from established literature procedures for sildenafil and its analogues.[7][8]
Materials and Equipment:
-
5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sulfonyl chloride intermediate)
-
Piperazine
-
Dichloromethane (DCM)
-
5% w/w aqueous sodium bicarbonate solution
-
Demineralized (DM) water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The sulfonyl chloride intermediate, previously prepared and dissolved in dichloromethane, is placed in a round-bottom flask equipped with a magnetic stirrer.
-
Piperazine (approximately 1.2 molar equivalents relative to the sulfonyl chloride) is added to the solution at room temperature (20–25 °C).
-
The reaction mixture is stirred for approximately 1 to 4 hours, with reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with a 5% aqueous sodium bicarbonate solution and then with demineralized water.
-
The organic layer (dichloromethane) is separated and concentrated under reduced pressure using a rotary evaporator to yield the crude N-Demethyl Sildenafil product.
-
Further purification can be achieved through crystallization from a suitable solvent system (e.g., methanol) to afford the final product with high purity.[8]
Data Presentation and Characterization
The identity and purity of the synthesized N-Demethyl Sildenafil must be confirmed through rigorous analytical characterization. The structural confirmation is typically achieved using a combination of spectroscopic methods.
| Parameter | Value | Source |
| Chemical Name | 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [6] |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [5] |
| Molecular Weight | 460.55 g/mol | [9] |
| Mass Spectrometry | m/z 460 [M+H]⁺ | [7] |
Spectroscopic Analysis:
-
¹H NMR & ¹³C NMR: These techniques are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The spectra would be compared to that of sildenafil, noting the absence of the N-methyl signal (a singlet typically around 2.1-2.2 ppm) and the presence of a characteristic NH proton from the piperazine ring.[6][8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. As noted in the table, the protonated molecule [M+H]⁺ is observed at m/z 460, which is consistent with the loss of a methylene group (14 Da) compared to sildenafil.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=O of the pyrimidinone ring and the S=O stretches of the sulfonamide group.[6][7]
References
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Dunn, P. J., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(7), 9643-9654. Available from: [Link]
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Hyland, R., et al. (2002). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 53(1), 31S-38S. Available from: [Link]
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UK Meds. (n.d.). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. UK Meds. Available from: [Link]
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Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52. Available from: [Link]
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Campbell, S. F. (2000). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 1(2), 153-162. Available from: [Link]
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Muirhead, G. J., et al. (2002). The effects of age and renal and hepatic impairment on the pharmacokinetics of sildenafil citrate. British journal of clinical pharmacology, 53 Suppl 1, 21S–30S. Available from: [Link]
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Wikipedia. (2024). Sildenafil. Wikipedia. Available from: [Link]
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Reddy, G. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1385. Available from: [Link]
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University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. University of Bristol School of Chemistry. Available from: [Link]
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Kumar, A., et al. (2019). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry, 43(33), 13133-13137. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Novel Pyrazolopyrrolopyrazines, Potential Analogues of Sildenafil. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). CN105753870A - Sildenafil impurity F and preparing method and application thereof. Google Patents.
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Heo, J., et al. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Synthetic Communications, 48(12), 1435-1443. Available from: [Link]
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MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available from: [Link]
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ResearchGate. (n.d.). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). US20050182066A1 - Methods for the production of sildenafil base and citrate salt. Google Patents.
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